molecular formula C9H16N4O2 B1428080 1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1239771-52-8

1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B1428080
CAS No.: 1239771-52-8
M. Wt: 212.25 g/mol
InChI Key: MQNYMOVBOMVQTF-UHFFFAOYSA-N
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Description

1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a piperazine ring and an oxadiazole moiety, making it a valuable building block in synthetic chemistry .

Preparation Methods

The synthesis of 1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis platforms and continuous flow reactors .

Chemical Reactions Analysis

1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:

    1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine: Contains a morpholine ring instead of piperazine.

    1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine: Features a pyrrolidine ring instead of piperazine.

The uniqueness of this compound lies in its specific combination of the piperazine and oxadiazole moieties, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3-(methoxymethyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-14-7-8-11-9(15-12-8)6-13-4-2-10-3-5-13/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNYMOVBOMVQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186683
Record name 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239771-52-8
Record name 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239771-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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